1-Boc-3-[(1-pyrrolyl)methyl]piperidine
Description
1-Boc-3-[(1-pyrrolyl)methyl]piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyrrolyl-methyl substituent at the 3-position. Its molecular formula is C₁₅H₂₃N₃O₂, with a molecular weight of 285.36 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
tert-butyl 3-(pyrrol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-10-6-7-13(12-17)11-16-8-4-5-9-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXURWDFKLZHKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(1-pyrrolyl)methyl]piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The pyrrole ring is introduced by reacting the protected piperidine with a suitable pyrrole derivative. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(1-pyrrolyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the pyrrole ring or the piperidine ring.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Central Nervous System Disorders
1-Boc-3-[(1-pyrrolyl)methyl]piperidine has been explored for its potential as a therapeutic agent in treating various neurological conditions. The piperidine structure is known for its ability to interact with neurotransmitter receptors, making it suitable for developing drugs aimed at modulating synaptic transmission.
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, modifications of similar piperidine structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation, such as the PI3K-AKT pathway . The incorporation of the pyrrole group enhances the biological activity, potentially leading to more selective inhibitors of cancer cell growth.
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of the amine group and subsequent reactions to introduce the pyrrole moiety. This synthetic route allows for the modification of the compound to enhance its pharmacological properties or to create analogs with improved efficacy and bioavailability.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection | Boc anhydride | Protect amine group |
| 2 | Alkylation | Pyrrole derivative | Introduce pyrrole moiety |
| 3 | Purification | Chromatography | Isolate pure compound |
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- A study published in Nature demonstrated that piperidine derivatives can effectively inhibit specific kinases involved in cancer cell signaling, leading to reduced cell proliferation . The selectivity for certain kinases over others suggests potential therapeutic applications with minimized side effects.
- Another research article highlighted the use of similar compounds in modulating neurochemical pathways, indicating their potential role in treating conditions such as anxiety and depression . The ability to cross the blood-brain barrier is a critical factor for effectiveness in CNS applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(1-pyrrolyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can interact with various biological targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperidine derivatives are often modified at the 3-position to tune electronic, steric, or binding properties. Below is a comparative analysis:
Electronic and Steric Effects
- Aromatic vs. Aliphatic Substituents: The pyrrolyl group in this compound enables electron-rich aromatic interactions, contrasting with aliphatic groups like methylamino-methyl () or carbamoyl (). This makes it more suitable for targeting aromatic residues in enzymes or receptors .
- Positional Isomerism: Substitution at the 3-position (vs.
Commercial and Industrial Relevance
- Cost and Availability : Complex substituents (e.g., pyridinyl-acetyl in ) command higher prices ($1,000–$4,000/g) compared to simpler analogs. The pyrrolyl-methyl group may balance cost and functionality .
- Toxicity: Limited toxicological data for this compound (similar to 1-Boc-4-hydroxy piperidine in ) necessitate caution in handling .
Biological Activity
1-Boc-3-[(1-pyrrolyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly focusing on its pharmacological effects and mechanisms of action.
This compound has the following chemical structure:
- Molecular Formula : C15H24N2O2
- CAS Number : [specific CAS number not provided in sources]
- Description : It features a piperidine ring substituted with a pyrrole group, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of the amine group in piperidine with a Boc (tert-butyloxycarbonyl) group. The subsequent reaction with pyrrole derivatives leads to the formation of the target compound. Detailed synthetic routes can be found in various studies focusing on piperidine derivatives and their modifications.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on 1,4,4-trisubstituted piperidines demonstrated their ability to inhibit SARS-CoV-2 main protease (Mpro), although the activity was modest. In silico studies suggested that these compounds could bind effectively to the catalytic site of Mpro, indicating their potential as antiviral agents .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, modifications to piperidine structures have been associated with enhanced antiproliferative activity in human cancer cell lines such as HeLa and CEM .
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological properties. Research indicates that compounds like this compound may interact with neurotransmitter systems, potentially affecting mood and cognition. Specific studies have examined the effects of similar compounds on dopamine receptors, which are crucial in neuropsychiatric disorders .
Case Studies
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurochemical pathways.
- Structural Interactions : The unique structural components allow for specific interactions with biological targets, enhancing its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
